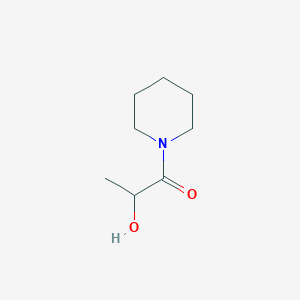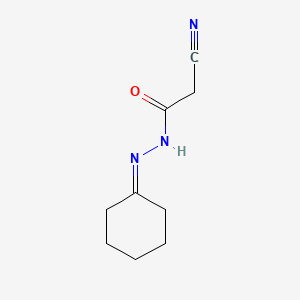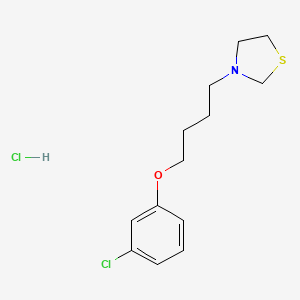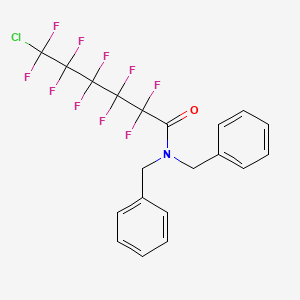![molecular formula C20H14ClFN2O4S B12000440 [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate](/img/structure/B12000440.png)
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonylhydrazine group linked to a chlorophenyl ring, which is further connected to a fluorobenzoate moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate typically involves a multi-step process:
Formation of the Sulfonylhydrazine Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with p-toluenesulfonylhydrazide under acidic conditions to form the sulfonylhydrazone intermediate.
Condensation Reaction: This intermediate undergoes a condensation reaction with 4-chlorobenzaldehyde in the presence of a base, such as sodium acetate, to form the desired hydrazone.
Esterification: The final step involves the esterification of the hydrazone with 2-fluorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of sulfonyl azides.
Reduction: Reduction of the hydrazone group can yield the corresponding amine derivative.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, or halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfonyl azides.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new chemical entities.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine
In pharmaceutical research, derivatives of this compound are explored for their therapeutic potential. The presence of the sulfonylhydrazine group is particularly significant, as it can interact with biological targets, leading to the development of novel drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate involves its interaction with specific molecular targets. The sulfonylhydrazine group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-fluorobenzoate
- [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Uniqueness
Compared to its analogs, [4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate is unique due to the presence of the fluorine atom on the benzoate ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C20H14ClFN2O4S |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
[4-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C20H14ClFN2O4S/c21-15-7-11-17(12-8-15)29(26,27)24-23-13-14-5-9-16(10-6-14)28-20(25)18-3-1-2-4-19(18)22/h1-13,24H/b23-13+ |
InChI-Schlüssel |
DTGLJJYEGZBJPT-YDZHTSKRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dichloro-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B12000389.png)
![N-[3-[2-(dimethylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2-ylidene]pyridine-4-carboxamide](/img/structure/B12000393.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)
![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)
![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)



